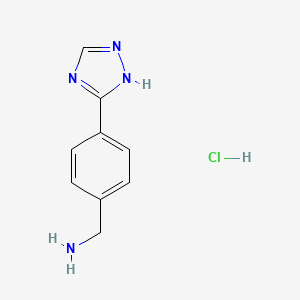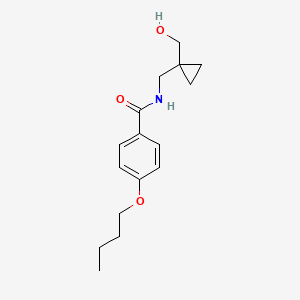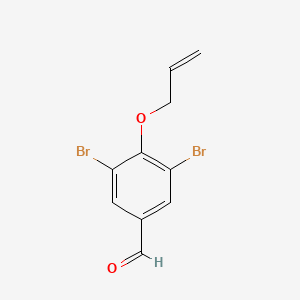![molecular formula C21H23N3O2S B2658957 2-(butylthio)-5-phenyl-7,8,9,10-tetrahydropyrimido[4,5-b]quinoline-4,6(3H,5H)-dione CAS No. 628278-32-0](/img/structure/B2658957.png)
2-(butylthio)-5-phenyl-7,8,9,10-tetrahydropyrimido[4,5-b]quinoline-4,6(3H,5H)-dione
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(butylthio)-5-phenyl-7,8,9,10-tetrahydropyrimido[4,5-b]quinoline-4,6(3H,5H)-dione is a novel organic compound with potential applications in various scientific fields, including chemistry, biology, medicine, and industry. Its unique structure features a butylthio group and a phenyl ring attached to a tetrahydropyrimidoquinoline core, making it an intriguing molecule for research and development.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(butylthio)-5-phenyl-7,8,9,10-tetrahydropyrimido[4,5-b]quinoline-4,6(3H,5H)-dione typically involves multi-step organic reactions. The starting materials can include appropriately substituted anilines, thiols, and cyclic ketones.
Initial Condensation: Aniline derivatives undergo condensation with a cyclic ketone to form the pyrimidoquinoline core.
Thioether Formation: The butylthio group is introduced via nucleophilic substitution with a suitable thiol.
Phenyl Ring Introduction: A phenyl group is attached through various coupling reactions, such as Suzuki or Heck coupling.
Reaction conditions may vary, but these steps often require specific catalysts, solvents, and temperature controls to ensure high yields and purity.
Industrial Production Methods
Industrial-scale production of this compound necessitates efficient and scalable methods. Continuous flow reactors and automated synthesis platforms can be employed to optimize reaction parameters and improve overall efficiency. Advanced purification techniques, such as chromatography and crystallization, are used to obtain the desired compound in high purity.
化学反応の分析
Types of Reactions
2-(butylthio)-5-phenyl-7,8,9,10-tetrahydropyrimido[4,5-b]quinoline-4,6(3H,5H)-dione undergoes various chemical reactions:
Oxidation: Can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using hydrogen gas with metal catalysts or reducing agents like lithium aluminum hydride.
Substitution: Nucleophilic and electrophilic substitution reactions are possible at specific positions of the molecule.
Common Reagents and Conditions
Oxidation Reagents: Potassium permanganate, chromium trioxide
Reduction Reagents: Hydrogen gas, lithium aluminum hydride
Substitution Reagents: Halogens, nucleophiles
Major Products Formed
Oxidation: Formation of sulfoxides or sulfones
Reduction: Reduction of specific functional groups to corresponding alcohols or amines
Substitution: Formation of various substituted derivatives depending on the reactants
科学的研究の応用
2-(butylthio)-5-phenyl-7,8,9,10-tetrahydropyrimido[4,5-b]quinoline-4,6(3H,5H)-dione finds applications across several domains:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential as a biochemical probe or enzyme inhibitor.
Medicine: Potential therapeutic applications, including antimicrobial and anticancer properties.
Industry: Utilized in materials science for developing new polymers and materials.
作用機序
The exact mechanism by which 2-(butylthio)-5-phenyl-7,8,9,10-tetrahydropyrimido[4,5-b]quinoline-4,6(3H,5H)-dione exerts its effects varies based on its application. Generally, it can interact with molecular targets such as enzymes or receptors, modulating their activity. This interaction often involves binding to the active site of the target molecule, altering its conformation and function. In medicinal applications, it may inhibit the growth of pathogens or cancer cells by interfering with key biological pathways.
類似化合物との比較
Similar Compounds
2-(butylthio)-5-phenyl-7,8,9,10-tetrahydropyrimido[4,5-b]quinoline-4,6-dione
2-(methylthio)-5-phenyl-7,8,9,10-tetrahydropyrimido[4,5-b]quinoline-4,6-dione
2-(ethylthio)-5-phenyl-7,8,9,10-tetrahydropyrimido[4,5-b]quinoline-4,6-dione
Uniqueness
The uniqueness of 2-(butylthio)-5-phenyl-7,8,9,10-tetrahydropyrimido[4,5-b]quinoline-4,6(3H,5H)-dione lies in the butylthio group, which imparts distinct chemical properties and reactivity compared to other similar compounds
特性
IUPAC Name |
2-butylsulfanyl-5-phenyl-3,5,7,8,9,10-hexahydropyrimido[4,5-b]quinoline-4,6-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H23N3O2S/c1-2-3-12-27-21-23-19-18(20(26)24-21)16(13-8-5-4-6-9-13)17-14(22-19)10-7-11-15(17)25/h4-6,8-9,16H,2-3,7,10-12H2,1H3,(H2,22,23,24,26) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HWVJNEOLJAEDCX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCSC1=NC2=C(C(C3=C(N2)CCCC3=O)C4=CC=CC=C4)C(=O)N1 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H23N3O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
381.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![3-{5-[(carbamoylmethyl)sulfanyl]-3-oxo-2H,3H-imidazo[1,2-c]quinazolin-2-yl}-N-[(4-methoxyphenyl)methyl]propanamide](/img/structure/B2658877.png)
![1-isobutyl-3,7,9-trimethyl-7,9-dihydro-[1,2,4]triazino[3,4-f]purine-6,8(1H,4H)-dione](/img/structure/B2658880.png)

![N-(6-methyl-1,3-benzothiazol-2-yl)-2-phenoxy-N-[(pyridin-3-yl)methyl]acetamide](/img/structure/B2658883.png)




![N-[2-(3-methylphenyl)-2H,4H,6H-thieno[3,4-c]pyrazol-3-yl]-N'-[(thiophen-2-yl)methyl]ethanediamide](/img/structure/B2658890.png)



![2-[[5-Methyl-1-(2,2,2-trifluoroethyl)pyrazol-4-yl]amino]acetic acid](/img/structure/B2658895.png)
